REACTION_SMILES
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[Br:8][c:9]1[cH:10][c:11]([S:15](=[O:16])(=[O:17])[Cl:18])[cH:12][cH:13][cH:14]1.[NH2:1][C:2]([CH2:3][OH:4])([CH2:5][OH:6])[CH3:7]>>[NH:1]([C:2]([CH2:3][OH:4])([CH2:5][OH:6])[CH3:7])[S:15]([c:11]1[cH:10][c:9]([Br:8])[cH:14][cH:13][cH:12]1)(=[O:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)(CO)CO
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Name
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Type
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product
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Smiles
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CC(CO)(CO)NS(=O)(=O)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |